

A Technical Guide to the Spectral Analysis of (2S)-Octane-2-thiol

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The spectral data presented in this document is for 2-octanethiol. Specific data for the (2S)-enantiomer is not readily available in public databases. The spectral properties of the individual enantiomers are expected to be identical, with the exception of analysis using chiral differentiating agents.

Introduction

(2S)-Octane-2-thiol is a chiral organosulfur compound with applications in various fields of chemical research, including asymmetric synthesis and materials science. A thorough understanding of its spectral characteristics is essential for its identification, quantification, and quality control. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for 2-octanethiol.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectral analysis of 2-octanethiol.

¹H NMR Spectral Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~0.88	Triplet	3H	-CH₃ (C8)
~1.27	Multiplet	8H	-CH ₂ - (C4, C5, C6,
~1.45	Multiplet	2H	-CH ₂ - (C3)
~1.55	Doublet	1H	-SH (thiol proton)
~2.95	Sextet	1H	-CH- (C2)
~1.33	Doublet	3H	-CH ₃ (C1)

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~14.1	C8
~22.6	C7
~25.9	C1
~29.2	C5
~31.8	C6
~36.5	C4
~38.9	C3
~43.7	C2

Mass Spectrometry (MS) Data



m/z	Relative Intensity (%)	Assignment
146	~20	[M] ⁺ (Molecular Ion)
113	~30	[M - SH]+
87	~45	[M - C4H9] ⁺
74	~100	[CH₃CH(SH)CH₂CH₃]+ (Base Peak)
61	~80	[CH₃CH=SH]+
47	~50	[CH2=SH]+

Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955-2850	Strong	C-H stretch (alkane)
2550	Weak	S-H stretch (thiol)
1465	Medium	C-H bend (methylene)
1375	Medium	C-H bend (methyl)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

 A small amount of (2S)-Octane-2-thiol (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.



• A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

¹H NMR Acquisition:

- A standard one-pulse sequence is typically used.
- The spectral width is set to encompass the expected range of proton chemical shifts (e.g., 0-10 ppm).
- A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

- A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each unique carbon atom.
- The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
- A larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

- A dilute solution of (2S)-Octane-2-thiol is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- For GC-MS analysis, the sample is injected into the GC inlet, where it is vaporized and separated from the solvent on a chromatographic column.



Data Acquisition (Electron Ionization - EI):

- The vaporized sample molecules are introduced into the ion source of the mass spectrometer.
- The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

- A drop of neat (undiluted) (2S)-Octane-2-thiol is placed on the surface of one salt plate (e.g., NaCl or KBr).[1]
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

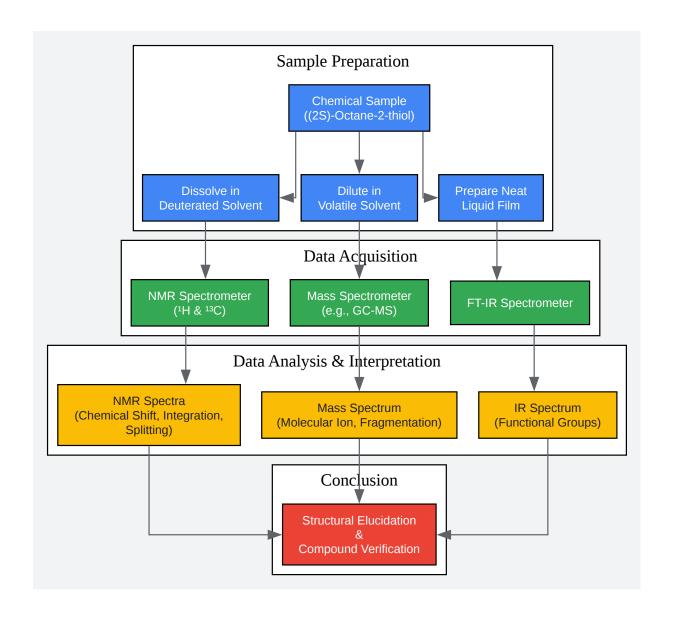
Data Acquisition:

- A background spectrum of the empty sample compartment is first collected to account for atmospheric CO₂ and water vapor.
- The prepared salt plates containing the sample are placed in the spectrometer's sample holder.
- The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The instrument measures the absorption of infrared radiation at different frequencies by the sample.



Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **(2S)-Octane-2-thiol**.



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References

- 1. 2-Octanethiol | C8H18S | CID 18145 PubChem [pubchem.ncbi.nlm.nih.gov]
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